molecular formula C4H6N4O3 B6188290 2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol CAS No. 2648940-20-7

2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol

Cat. No. B6188290
CAS RN: 2648940-20-7
M. Wt: 158.1
InChI Key:
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Description

2-(5-Nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol (NTE) is a nitro-heterocyclic compound that has been used in a variety of scientific research applications. It is a chemical compound that has been used for various biochemical and physiological studies due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol is still not fully understood. However, it is believed that this compound interacts with various enzymes and proteins to produce a variety of biochemical and physiological effects. It is believed that this compound binds to certain amino acid residues in proteins and enzymes, which leads to the inhibition or activation of the target enzyme or protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol has several advantages for lab experiments. It is a relatively stable compound and is easily synthesized. Additionally, it has a wide range of biochemical and physiological effects which can be studied in the laboratory. However, there are also some limitations to the use of this compound in lab experiments. For example, it is a relatively toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol in scientific research. One potential direction is to further investigate the mechanism of action of this compound and to study the structure-activity relationships of nitro-heterocyclic compounds. Additionally, further research can be conducted to study the biochemical and physiological effects of this compound on living organisms. Finally, this compound could be used to develop new drugs or therapeutics for a variety of diseases and conditions.

Synthesis Methods

2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol can be synthesized via a three-step process that involves the reaction of 5-nitro-1H-1,2,4-triazole with ethan-1-ol in a basic medium. The reaction is initiated by the addition of sodium hydroxide to the reaction mixture, which leads to the formation of a sodium salt of 5-nitro-1H-1,2,4-triazole. The sodium salt then reacts with ethan-1-ol to form this compound.

Scientific Research Applications

2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of nitro-heterocyclic compounds on enzymes and other proteins. It has also been used to study the biochemical and physiological effects of nitro-heterocyclic compounds on living organisms. Additionally, this compound has been used to study the structure-activity relationships of nitro-heterocyclic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol involves the conversion of 5-nitro-1H-1,2,4-triazole to the desired product through a series of chemical reactions.", "Starting Materials": [ "5-nitro-1H-1,2,4-triazole", "Ethylene glycol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve 5-nitro-1H-1,2,4-triazole in a mixture of ethylene glycol and sodium hydroxide.", "Step 2: Heat the mixture to reflux for several hours to form the intermediate 2-(5-nitro-1H-1,2,4-triazol-3-yl)ethanol.", "Step 3: Add hydrochloric acid to the reaction mixture to neutralize the sodium hydroxide.", "Step 4: Add sodium nitrite to the reaction mixture to form the diazonium salt intermediate.", "Step 5: Add sulfuric acid to the reaction mixture to generate the nitroso intermediate.", "Step 6: Add sodium bicarbonate to the reaction mixture to neutralize the excess acid.", "Step 7: Extract the product with ethyl acetate and wash with water.", "Step 8: Dry the organic layer with magnesium sulfate.", "Step 9: Concentrate the organic layer and recrystallize the product from methanol to obtain 2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol." ] }

CAS RN

2648940-20-7

Molecular Formula

C4H6N4O3

Molecular Weight

158.1

Purity

95

Origin of Product

United States

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